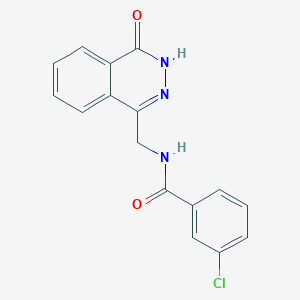

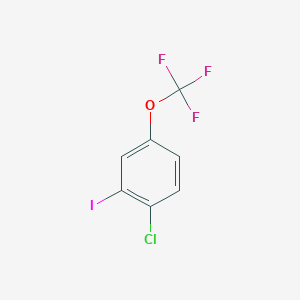

![molecular formula C20H18N2O3S B2382349 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide CAS No. 888410-20-6](/img/structure/B2382349.png)

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

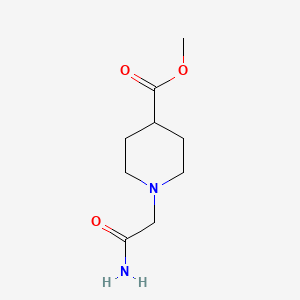

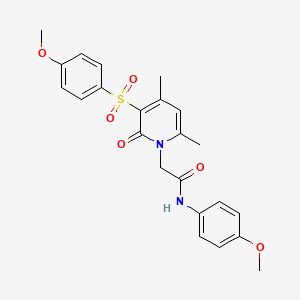

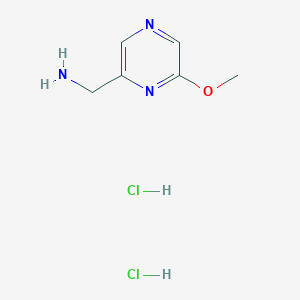

“N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It has been studied for its antibacterial potential, particularly for its biofilm inhibition activity against Escherichia coli and Bacillus subtilis .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular structure of this compound was determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides . The substitution of iso-propyl group on nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH3-1″ and CH3-3″) .Scientific Research Applications

Antibacterial Agents

Compounds containing the 2,3-dihydro-1,4-benzodioxin-6-yl moiety have shown promising antibacterial properties. They have been found to inhibit biofilm formation in pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis .

Enzyme Inhibitors

These compounds have also been found to exhibit inhibitory activity against certain enzymes. For instance, they have been used as inhibitors of the lipoxygenase enzyme .

Antifungal Agents

Sulfonamides, which are part of the compound’s structure, are known for their antifungal properties. They could potentially be used in the treatment of various fungal infections .

Anti-inflammatory Agents

Both sulfonamides and benzodioxane derivatives have been reported to possess anti-inflammatory properties. Therefore, this compound could potentially be used in the treatment of inflammatory conditions .

Antiprotozoal Agents

Sulfonamides are also known for their antiprotozoal activity. This suggests that the compound could potentially be used in the treatment of diseases caused by protozoa .

Nonlinear Optical Material

Compounds with a similar structure have been synthesized and used as nonlinear optical materials. They have been found to exhibit promising optical properties .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase is involved in the metabolism of arachidonic acid, a key player in inflammation.

Mode of Action

The compound exhibits moderate to weak inhibition of cholinesterase and lipoxygenase enzymes . This means that it binds to these enzymes and reduces their activity, thereby affecting the levels of acetylcholine and arachidonic acid metabolites in the body.

Pharmacokinetics

They are metabolized in the liver, and inactive compounds are excreted through bile or feces . These properties influence the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and can exert its effects.

Result of Action

The result of the compound’s action is a potential therapeutic effect on diseases such as Alzheimer’s disease . By inhibiting cholinesterase, the compound could potentially increase acetylcholine levels, which is beneficial in Alzheimer’s disease where acetylcholine levels are typically low. The compound’s antibacterial activity has also been noted, with it being a potent inhibitor of bacterial biofilm growth .

properties

IUPAC Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-12-3-4-15(9-13(12)2)19(23)22-20-21-16(11-26-20)14-5-6-17-18(10-14)25-8-7-24-17/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLZDAVTKFDBQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2382273.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2382279.png)

![1-Methyl-5-(2-methylprop-2-enyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382286.png)